molecular formula C18H19N5O2 B12174287 N-cyclohexyl-4-([1,2,4]triazolo[4,3-b]pyridazin-6-yloxy)benzamide

N-cyclohexyl-4-([1,2,4]triazolo[4,3-b]pyridazin-6-yloxy)benzamide

Cat. No.: B12174287
M. Wt: 337.4 g/mol
InChI Key: TYNYDTKYPWJNFK-UHFFFAOYSA-N
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Description

N-cyclohexyl-4-([1,2,4]triazolo[4,3-b]pyridazin-6-yloxy)benzamide is an organic compound belonging to the class of phenyl-1,2,4-triazoles. These compounds are characterized by the presence of a 1,2,4-triazole ring substituted by a phenyl group.

Preparation Methods

The synthesis of N-cyclohexyl-4-([1,2,4]triazolo[4,3-b]pyridazin-6-yloxy)benzamide typically involves multiple steps. One common synthetic route includes the cyclization of appropriate hydrazine derivatives with ortho esters, followed by further functionalization to introduce the desired substituents . Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as controlling temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

N-cyclohexyl-4-([1,2,4]triazolo[4,3-b]pyridazin-6-yloxy)benzamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-cyclohexyl-4-([1,2,4]triazolo[4,3-b]pyridazin-6-yloxy)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-cyclohexyl-4-([1,2,4]triazolo[4,3-b]pyridazin-6-yloxy)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses .

Comparison with Similar Compounds

N-cyclohexyl-4-([1,2,4]triazolo[4,3-b]pyridazin-6-yloxy)benzamide can be compared with other similar compounds, such as:

These compounds share structural similarities but may differ in their specific substituents and resulting properties. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological activities.

Properties

Molecular Formula

C18H19N5O2

Molecular Weight

337.4 g/mol

IUPAC Name

N-cyclohexyl-4-([1,2,4]triazolo[4,3-b]pyridazin-6-yloxy)benzamide

InChI

InChI=1S/C18H19N5O2/c24-18(20-14-4-2-1-3-5-14)13-6-8-15(9-7-13)25-17-11-10-16-21-19-12-23(16)22-17/h6-12,14H,1-5H2,(H,20,24)

InChI Key

TYNYDTKYPWJNFK-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=O)C2=CC=C(C=C2)OC3=NN4C=NN=C4C=C3

Origin of Product

United States

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